molecular formula C14H16N4O2S B10871328 methyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate

methyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate

Cat. No.: B10871328
M. Wt: 304.37 g/mol
InChI Key: WPEXHDQPGZELRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbothioyl)amino]benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbothioyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the benzoate ester and the thioamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The thioamide group can be reduced to form corresponding amines.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

methyl 4-[2-(1H-imidazol-5-yl)ethylcarbamothioylamino]benzoate

InChI

InChI=1S/C14H16N4O2S/c1-20-13(19)10-2-4-11(5-3-10)18-14(21)16-7-6-12-8-15-9-17-12/h2-5,8-9H,6-7H2,1H3,(H,15,17)(H2,16,18,21)

InChI Key

WPEXHDQPGZELRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.